Monomethyl auristatin E intermediate-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl auristatin E intermediate-17 is a crucial intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is widely used as the cytotoxic component in antibody-drug conjugates, which are targeted cancer therapies. This intermediate plays a significant role in the production of monomethyl auristatin E, contributing to its effectiveness in inhibiting cell division by blocking the polymerization of tubulin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of monomethyl auristatin E intermediate-17 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The process often includes:
Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide backbone of the compound.
Reductive alkylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Monomethyl auristatin E intermediate-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products: The primary product formed from these reactions is monomethyl auristatin E, which retains the core structure of the intermediate while incorporating additional functional groups necessary for its biological activity .
Applications De Recherche Scientifique
Monomethyl auristatin E intermediate-17 is extensively used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting cell division and its potential as a therapeutic agent.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of antibody-drug conjugates.
Industry: Utilized in the large-scale production of monomethyl auristatin E for pharmaceutical applications
Mécanisme D'action
Monomethyl auristatin E intermediate-17, through its conversion to monomethyl auristatin E, exerts its effects by inhibiting cell division. The compound targets tubulin, a protein essential for microtubule formation, and prevents its polymerization. This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Comparaison Avec Des Composés Similaires
Monomethyl auristatin E intermediate-17 is unique compared to other similar compounds due to its specific structure and high potency. Similar compounds include:
Monomethyl auristatin F: Another antimitotic agent with a similar mechanism of action but different pharmacokinetic properties.
Dolastatins: Natural peptides from which monomethyl auristatin E is derived, known for their potent antimitotic activity
This compound stands out due to its optimized structure for use in antibody-drug conjugates, providing a balance between potency and stability .
Propriétés
Formule moléculaire |
C27H35NO7S |
---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[(1R,2R)-2-methyl-1-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35NO7S/c1-19-13-15-22(16-14-19)36(31,32)35-24(20(2)25(29)33-18-21-10-7-6-8-11-21)23-12-9-17-28(23)26(30)34-27(3,4)5/h6-8,10-11,13-16,20,23-24H,9,12,17-18H2,1-5H3/t20-,23+,24-/m1/s1 |
Clé InChI |
HZLKMLDSYIJZET-FGCOXFRFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)[C@@H](C)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2CCCN2C(=O)OC(C)(C)C)C(C)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.